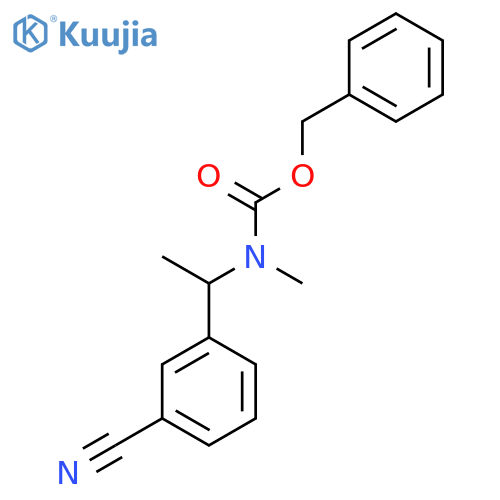Cas no 2680706-22-1 (benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate)

2680706-22-1 structure
商品名:benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate
benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 2680706-22-1
- benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate
- EN300-28289123
- benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate
-
- インチ: 1S/C18H18N2O2/c1-14(17-10-6-9-16(11-17)12-19)20(2)18(21)22-13-15-7-4-3-5-8-15/h3-11,14H,13H2,1-2H3
- InChIKey: LCSFEFLZIFJIRG-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(C)C(C)C1C=CC=C(C#N)C=1)=O
計算された属性
- せいみつぶんしりょう: 294.136827821g/mol
- どういたいしつりょう: 294.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 53.3Ų
benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28289123-0.05g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28289123-5g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 5g |
$3520.0 | 2023-09-08 | ||
| Enamine | EN300-28289123-10.0g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28289123-0.1g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28289123-0.25g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28289123-1.0g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28289123-0.5g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28289123-2.5g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28289123-5.0g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28289123-10g |
benzyl N-[1-(3-cyanophenyl)ethyl]-N-methylcarbamate |
2680706-22-1 | 10g |
$5221.0 | 2023-09-08 |
benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
2680706-22-1 (benzyl N-1-(3-cyanophenyl)ethyl-N-methylcarbamate) 関連製品
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
